

An In-Depth Technical Guide to 1-Propanol-3,3,3-d3

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Compound of Interest

Compound Name: 1-Propanol-3,3,3-d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-propanol-3,3,3-d3**, a deuterated isotopologue of 1-propanol. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realms of analytical chemistry and pharmaceutical development.

Structural Formula and Physicochemical Properties

1-Propanol-3,3,3-d3, also known by its IUPAC name 3,3,3-trideuterioprop-1-ol, is a form of 1-propanol where the three hydrogen atoms on the terminal methyl group (C3) have been replaced by deuterium atoms.^[1] This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal tracer and internal standard. The linear formula is often written as CD₃CH₂CH₂OH.^{[2][3]}

Below is a diagram illustrating the molecular structure of **1-propanol-3,3,3-d3**.

Structural Formula of 1-Propanol-3,3,3-d3



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Structural Formula of **1-Propanol-3,3,3-d3**

Data Presentation: Physicochemical Properties

The key quantitative data for **1-propanol-3,3,3-d3** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 3,3,3-trideuterioprop-1-ol | [1] |
| CAS Number | 61844-01-7 | [1][2][3] |
| Molecular Formula | C ₃ D ₃ H ₅ O (commonly written as C ₃ H ₈ O) | [1][4] |
| Linear Formula | CD ₃ CH ₂ CH ₂ OH | [2][3] |
| Molecular Weight | 63.11 g/mol | [1][2][3] |
| Isotopic Purity | Typically ≥99 atom % D | [2][3] |
| Appearance | Clear, colorless liquid | |
| Melting Point | -127 °C | [2][3][4] |
| Boiling Point | 97 °C | [2][3][4] |
| Density | 0.840 g/mL at 25 °C | [2][3][4] |
| Flash Point | 22 °C (71.6 °F) - closed cup | [2][3] |

Spectroscopic Data Highlights

The primary analytical distinction between 1-propanol and its d3 isotopologue lies in their spectroscopic signatures.

- ¹H NMR:** The proton NMR spectrum is significantly simplified. The characteristic triplet of the C3 methyl group (around 0.9 ppm in 1-propanol) is absent. The signal for the C2 methylene protons (around 1.6 ppm) appears as a triplet due to coupling only with the C1 protons, rather than the multiplet seen in the non-deuterated form.
- ¹³C NMR:** In the carbon NMR spectrum, the signal for C3 is still present but exhibits a C-D coupling, resulting in a multiplet (typically a septet). This signal is often of lower intensity

compared to the protonated carbons.

- Mass Spectrometry: The molecular ion peak in the mass spectrum will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled 1-propanol, confirming the incorporation of three deuterium atoms.^{[2][3]}
- Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm^{-1}) compared to the C-H stretching vibrations (around 2850-3000 cm^{-1}).

Experimental Protocol: Synthesis

A common and effective method for synthesizing **1-propanol-3,3,3-d3** is the reduction of a corresponding ester, such as ethyl propionate-3,3,3-d3, using a strong reducing agent like lithium aluminum hydride (LiAlH_4).



Methodology: Reduction of Ethyl Propionate-3,3,3-d3

- Disclaimer: This protocol is a representative example adapted from established procedures for LiAlH_4 reductions and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures.^{[1][2][3]}
- Materials & Equipment:
 - Ethyl propionate-3,3,3-d3 (starting material)
 - Lithium aluminum hydride (LiAlH_4)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - 10% Sulfuric Acid or 15% Sodium Hydroxide solution
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

- Nitrogen or Argon gas supply for inert atmosphere
- Ice bath
- Procedure:
 - Apparatus Setup: An oven-dried, 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.
 - Reagent Preparation: In the flask, a suspension of LiAlH_4 (e.g., 1.5 molar equivalents relative to the ester) in anhydrous diethyl ether (e.g., 50 mL) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.
 - Addition of Ester: Ethyl propionate-3,3,3-d₃ (1.0 molar equivalent) is dissolved in anhydrous diethyl ether (e.g., 25 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH_4 suspension over 30-45 minutes, maintaining the temperature at 0 °C.
 - Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 1-2 hours to ensure the reaction goes to completion.
 - Quenching (Workup): The flask is cooled back to 0 °C in an ice bath. The excess LiAlH_4 is quenched by the slow, cautious, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH_4 used. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
 - Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional diethyl ether.
 - Purification: The combined ether filtrates are dried over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The resulting crude **1-propanol-3,3,3-d₃** can be further purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

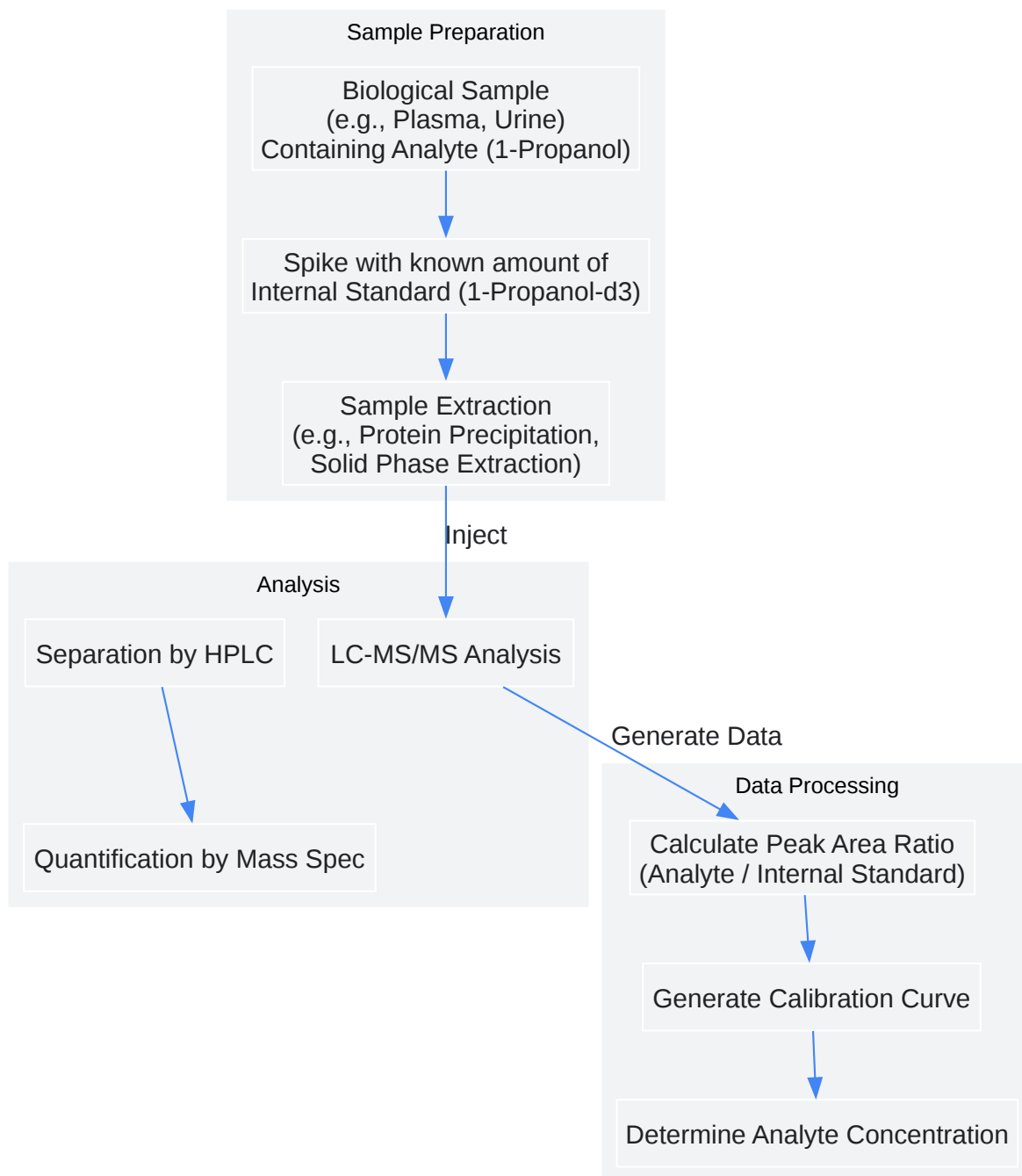
The primary utility of **1-propanol-3,3,3-d3** stems from its nature as a stable isotope-labeled (SIL) compound.

- **Internal Standard for Quantitative Analysis:** In bioanalytical mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[1] Because **1-propanol-3,3,3-d3** is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression.[2] However, it is easily distinguished by its higher mass. By adding a known quantity to a sample, it allows for highly accurate and precise quantification of the unlabeled analyte, correcting for variations during sample preparation and analysis.
- **Mechanistic Studies in Drug Metabolism:** Deuterated compounds are invaluable for studying the mechanisms of drug metabolism. If a drug candidate contains a propanol moiety that is metabolized, using the d3-labeled version can help elucidate the metabolic pathway. The "kinetic isotope effect" (a slower rate of reaction for the C-D bond compared to the C-H bond) can be used to determine if the cleavage of a C-H bond at that position is a rate-limiting step in the metabolic process.
- **Pharmacokinetic (PK) Studies:** In "absolute bioavailability" studies, an intravenous (IV) dose of the SIL-labeled drug can be administered simultaneously with an oral dose of the unlabeled drug. By using LC-MS/MS to analyze blood samples over time, researchers can distinguish between the two forms and precisely determine the fraction of the oral dose that reaches systemic circulation.

Mandatory Visualization: Workflow for a Quantitative Bioanalytical Assay

The following diagram illustrates a typical workflow where **1-propanol-3,3,3-d3** is used as an internal standard in a drug development context.

Workflow for Use as an Internal Standard

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Workflow for Use as an Internal Standard

Safety Information

1-Propanol-3,3,3-d3 shares the same hazards as 1-propanol. It is a flammable liquid and can cause serious eye damage and drowsiness.

- Signal Word: Danger[2][3][4]
- GHS Hazard Statements:
 - H225: Highly flammable liquid and vapor.[1][4]
 - H318: Causes serious eye damage.[1][4]
 - H336: May cause drowsiness or dizziness.[1][4]
- Precautions: Standard laboratory precautions for handling flammable and corrosive organic solvents should be followed, including use in a well-ventilated fume hood, and wearing appropriate personal protective equipment (gloves, safety glasses).

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